2-Bromo-1-(naphthalen-1-yl)ethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62222-39-3 |
|---|---|
Molecular Formula |
C12H11BrO |
Molecular Weight |
251.12 g/mol |
IUPAC Name |
2-bromo-1-naphthalen-1-ylethanol |
InChI |
InChI=1S/C12H11BrO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8H2 |
InChI Key |
DIGGEHNKUXMBLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CBr)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 2 Bromo 1 Naphthalen 1 Yl Ethan 1 Ol
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom in 2-Bromo-1-(naphthalen-1-yl)ethan-1-ol is susceptible to displacement by a variety of nucleophiles. These reactions can proceed through either an intermolecular or an intramolecular pathway, with the latter being a hallmark of α-halohydrin chemistry.
A prominent intramolecular nucleophilic substitution occurs in the presence of a base. The hydroxyl group is deprotonated to form an alkoxide, which then readily attacks the adjacent carbon bearing the bromine atom in an SN2 fashion. This internal displacement results in the formation of a three-membered ring ether, an epoxide. Specifically, treatment of this compound with a suitable base would be expected to yield 1-(naphthalen-1-yl)oxirane. This type of reaction is a common and efficient method for the synthesis of epoxides from halohydrins.
Intermolecular nucleophilic substitution reactions are also possible, where an external nucleophile displaces the bromide ion. For instance, amines can be used as nucleophiles to introduce an amino group. An example of a similar transformation involves the reaction of 4-bromo-benzaldehyde, 2-naphthol, and morpholine (B109124) in a one-pot synthesis to produce 1-[(4-Bromo-phen-yl)(morpholin-4-yl)-meth-yl]naphthalen-2-ol. nih.gov While this is not a direct substitution on the target molecule, it demonstrates the feasibility of reacting a bromo-substituted aromatic system with an amine in the presence of a hydroxyl group. A more direct analogy would be the reaction of this compound with a nucleophile like morpholine to yield 2-morpholino-1-(naphthalen-1-yl)ethan-1-ol. nih.govebi.ac.uk
| Nucleophile | Product | Reaction Type |
| Internal Alkoxide | 1-(Naphthalen-1-yl)oxirane | Intramolecular SN2 |
| Morpholine | 2-Morpholino-1-(naphthalen-1-yl)ethan-1-ol | Intermolecular SN2 |
Transformations Involving the Hydroxyl Functionality (e.g., Etherification, Esterification)
The hydroxyl group of this compound can undergo typical alcohol reactions, such as etherification and esterification, to yield a variety of derivatives.
Esterification: The secondary alcohol functionality can be readily converted to an ester. A general and efficient method for the acetylation of alcohols involves the use of isopropenyl acetate (B1210297) with a catalytic amount of p-toluenesulfonic acid in a suitable solvent like dichloromethane. chemicalbook.com This method is known to work for a variety of alcohols, and it is expected to convert this compound to 2-bromo-1-(naphthalen-1-yl)ethyl acetate. chemicalbook.comnih.gov Another approach involves the reaction with an acyl chloride, such as acetyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. google.comchemguide.co.uk
| Reagent | Product | Reaction Type |
| Isopropenyl acetate / p-TsOH | 2-Bromo-1-(naphthalen-1-yl)ethyl acetate | Esterification |
| Acetyl chloride / Pyridine | 2-Bromo-1-(naphthalen-1-yl)ethyl acetate | Esterification |
Oxidation and Reduction Chemistry of Alpha-Halohydrin Moieties
The alpha-halohydrin moiety in this compound can undergo both oxidation of the alcohol and reduction of the resulting ketone.
Oxidation: As a secondary alcohol, the hydroxyl group of this compound can be oxidized to a ketone. Common oxidizing agents for this transformation include Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone) and reagents used in the Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine). chemicalbook.comnih.govwikipedia.orgresearchgate.netnih.govresearchgate.netorgsyn.orgorgsyn.orgmasterorganicchemistry.comlibretexts.org The expected product of this oxidation is 2-bromo-1-(naphthalen-1-yl)ethanone (B79065). google.comsigmaaldrich.comrsc.orgsigmaaldrich.comacs.orgresearchgate.net
Reduction: The corresponding ketone, 2-bromo-1-(naphthalen-1-yl)ethanone, can be reduced back to the secondary alcohol, this compound. A common and selective reagent for the reduction of ketones to alcohols is sodium borohydride (B1222165) (NaBH4). chemguide.co.ukmasterorganicchemistry.comlibretexts.orgorgsyn.orgresearchgate.netchemistrysteps.comlibretexts.org This reagent is known for its mildness and tolerance of other functional groups, making it suitable for this transformation.
| Transformation | Reagent(s) | Product |
| Oxidation | Jones Reagent (CrO3, H2SO4, Acetone) or Swern Oxidation ((COCl)2, DMSO, Et3N) | 2-Bromo-1-(naphthalen-1-yl)ethanone |
| Reduction | Sodium Borohydride (NaBH4) | This compound |
Derivatization Strategies for Advanced Functional Group Manipulation
The chiral nature of this compound, with a stereocenter at the carbon bearing the hydroxyl group, makes it a candidate for derivatization for the purpose of enantiomeric resolution or analysis. Chiral derivatizing agents are often employed to convert a pair of enantiomers into a pair of diastereomers, which can then be separated or distinguished by techniques like HPLC or NMR.
For chiral alcohols, a common derivatization strategy is the formation of esters with a chiral acid. Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) is a classic example of a chiral derivatizing agent. wikipedia.org More recent developments include reagents like α-cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA), which has been shown to be effective for the derivatization of primary alcohols and may be applicable to secondary alcohols as well. wikipedia.org The naphthalene (B1677914) moiety in some chiral derivatizing agents can enhance the resolution in HPLC analysis due to stronger π-π interactions with the stationary phase.
Another approach involves the use of non-chiral derivatizing agents to improve the analytical properties of the molecule, for example, for GC-MS analysis. Silylation of the hydroxyl group is a common technique to increase the volatility and thermal stability of alcohols.
| Derivatization Purpose | Reagent Type | Example Reagent |
| Chiral Resolution/Analysis | Chiral Acid | Mosher's acid, 2-CFNA |
| Improved Analytical Properties | Silylating Agent | Phenyldimethylchlorosilane |
Role As a Versatile Building Block in Complex Organic Molecule Synthesis
Precursor to Chiral Intermediates and Ligands
The generation of stereochemically pure compounds is a cornerstone of modern drug discovery and materials science. The compound 2-Bromo-1-(naphthalen-1-yl)ethan-1-ol possesses a stereocenter at the carbon bearing the hydroxyl group. The primary method for obtaining this alcohol in an enantiomerically pure form is through the asymmetric reduction of its corresponding ketone, 2-bromo-1-(naphthalen-1-yl)ethanone (B79065).
Aromatic α-halohydrins, such as this compound, are highly valuable chiral intermediates, notably for their potential to be converted into chiral β-adrenergic receptor blockers. Research into the biocatalytic asymmetric reduction of the related compound, 2-bromo-1-(naphthalen-2-yl)ethanone, highlights a powerful strategy for producing these chiral alcohols with exceptional control over stereochemistry. In one study, the whole-cell biocatalyst Enterococcus faecium BY48 was employed to reduce the ketone to (S)-2-bromo-1-(naphthalen-2-yl)ethanol. chemistryviews.org The process was optimized by systematically varying conditions such as pH, temperature, and agitation speed, leading to outstanding conversion and enantiomeric excess. chemistryviews.org Under the optimized conditions, the chiral alcohol was produced with 100% conversion and an enantiomeric excess (ee) of 99%. chemistryviews.org This methodology provides a robust pathway to access the chiral naphthalen-1-yl analogue, a critical building block for asymmetric synthesis.
Table 1: Optimized Biocatalytic Reduction of 2-Bromo-1-(naphthalen-2-yl)ethanone
| Parameter | Optimal Value | Result |
|---|---|---|
| Biocatalyst | Enterococcus faecium BY48 | (S)-2-bromo-1-(naphthalen-2-yl)ethanol Conversion: 100% Enantiomeric Excess: 99% chemistryviews.org |
| pH | 7 | |
| Temperature | 25°C | |
| Incubation Period | 24 hours | |
| Agitation Speed | 200 rpm |
Application in the Synthesis of Heterocyclic Compounds (e.g., Thiazole (B1198619) Derivatives)
The α-haloketone structure is a cornerstone of the Hantzsch thiazole synthesis, a reliable and widely used method for constructing the thiazole ring. In this context, 2-bromo-1-(naphthalen-1-yl)ethanone serves as a key electrophilic building block. It reacts with various sulfur-containing nucleophiles, such as thioureas or thioamides, to form substituted 4-(naphthalen-1-yl)thiazoles. These naphthalene-substituted thiazole scaffolds are of significant interest due to their prevalence in biologically active compounds.
For instance, research has demonstrated the synthesis of complex quinoline-pyrazoline-based naphthalenyl thiazoles with potential antimicrobial properties. nih.gov In this work, 2-bromo-1-(1-naphthyl)ethanone was reacted with various 5-(2-chloroquinolin-3-yl)-3-substituted-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiamides. The reaction proceeds by refluxing the components in ethanol, leading to the formation of a highly functionalized thiazole ring attached to the naphthalene (B1677914) moiety. nih.gov This highlights how the relatively simple α-bromoketone can be used to construct intricate, multi-ring heterocyclic systems.
Table 2: Synthesis of Naphthalenyl Thiazole Derivatives
| Naphthalene-based Reactant | Thioamide Reactant Core Structure | Resulting Compound Class |
|---|---|---|
| 2-bromo-1-(1-naphthyl)ethanone nih.gov | 5-(2-chloroquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiamide nih.gov | 2-[5-(2-chloroquinolin-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]-4-(naphthalen-1-yl)thiazole nih.gov |
| 2-bromo-1-(2-naphthyl)ethanone nih.gov | 5-(2-chloroquinolin-3-yl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothiamide nih.gov | 2-[5-(2-chloroquinolin-3-yl)-3-(4-fluorophenyl)-4,5-dihydropyrazol-1-yl]-4-(naphthalen-2-yl)thiazole nih.gov |
Construction of Advanced Naphthalene-Containing Scaffolds for Diverse Applications
The utility of 2-bromo-1-(naphthalen-1-yl)ethanone extends beyond the initial formation of thiazoles. The resulting naphthalenylthiazole derivatives serve as platforms for the construction of even more complex and advanced molecular scaffolds. The functional groups incorporated during the initial synthesis, such as the 2-amino group on the thiazole ring, provide reactive handles for subsequent chemical transformations.
One such advanced application involves the condensation of 2-amino-4-arylthiazole derivatives with aromatic aldehydes. This reaction can lead to the formation of bis(thiazol-5-yl)phenylmethanes, which are large, polyfunctionalized molecules. ktu.edu This demonstrates a clear strategy where the initial building block is used to create a moderately complex heterocycle, which is then used as a component in a subsequent reaction to build a much larger and more elaborate scaffold. The development of such multi-component reactions and follow-on chemistry is crucial for generating libraries of diverse compounds for biological screening. ktu.edunih.gov
The drive to create these advanced naphthalene-containing scaffolds is fueled by the wide array of biological activities associated with this structural motif, including anticancer and antimicrobial properties. rsc.orgijpsjournal.comresearchgate.net The ability to start from simple, commercially available naphthalene derivatives and elaborate them into complex, bioactive molecules represents an efficient and powerful approach in medicinal chemistry. chemistryviews.org
Advanced Spectroscopic and Structural Elucidation in Research of 2 Bromo 1 Naphthalen 1 Yl Ethan 1 Ol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 2-Bromo-1-(naphthalen-1-yl)ethan-1-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structural confirmation and stereochemical assignments.
In the analysis of related naphthalenic structures, such as the synthesis of 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethan-1-one, ¹H and ¹³C NMR are crucial for confirming the final structure. researchgate.net For this compound, the ¹H NMR spectrum is expected to show distinct signals. The proton on the carbon bearing the hydroxyl group (CH-OH) would appear as a characteristic multiplet, with its chemical shift and coupling constants providing insight into the rotational freedom and neighboring protons. The adjacent methylene (B1212753) protons (CH₂Br) would likely present as a complex multiplet due to diastereotopicity, arising from the chiral center at the alcohol. The aromatic protons of the naphthalene (B1677914) ring would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their splitting patterns revealing the substitution pattern.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are instrumental in assigning these complex signals. COSY experiments would establish the connectivity between the carbinol proton and the methylene protons, while HMQC would correlate each proton signal to its directly attached carbon atom. These detailed investigations are essential for distinguishing between isomers and understanding the mechanistic pathways of reactions, such as rearrangements or substitutions. gla.ac.ukresearchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Naphthalene-H | 7.0 - 8.5 | Multiplet |
| CH-OH | ~5.0 - 5.5 | Multiplet |
| OH | Variable | Singlet (broad) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Naphthalene C (quaternary) | 125 - 135 |
| Naphthalene CH | 120 - 130 |
| C-OH | 70 - 80 |
Mass Spectrometry Techniques for Reaction Monitoring and Product Confirmation
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and its derivatives. It is particularly useful for confirming the identity of synthetic products and for monitoring the progress of a reaction in real-time.
For the related precursor, 2-Bromo-1-(naphthalen-1-yl)ethanone (B79065), the molecular weight is 249.10 g/mol with an empirical formula of C₁₂H₉BrO. sigmaaldrich.comachemblock.com Upon reduction to the target alcohol, this compound, the molecular weight increases to 251.12 g/mol (C₁₂H₁₁BrO). Electron Ionization (EI) mass spectrometry of the parent ketone would likely show a molecular ion peak (M⁺) at m/z 248 and 250, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br). Key fragmentation patterns would include the loss of the bromo-methyl group (•CH₂Br) and the formation of the stable naphthoyl cation.
Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are employed to analyze the purity of synthetic products and identify byproducts. researchgate.net More advanced methods, such as Multiple Reaction Monitoring (MRM), offer high sensitivity and selectivity for quantifying specific analytes in complex mixtures, making it an ideal approach for tracking the conversion of the starting ketone to the final alcohol product during synthesis. nih.gov This allows for precise optimization of reaction conditions to maximize yield and purity.
Table 3: Mass Spectrometry Data for Key Compounds
| Compound | Formula | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) |
|---|---|---|---|
| 2-Bromo-1-(naphthalen-1-yl)ethanone | C₁₂H₉BrO | 249.10 | 248/250 (M⁺), 155 (M-CH₂Br)⁺, 127 (Naphthyl)⁺ |
X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis of Related Structures
For instance, the single-crystal X-ray diffraction analysis of 2-Bromo-1-(1-hydroxynaphthalen-2-yl)ethanone, a structural isomer, confirmed its molecular geometry, bond lengths, and bond angles. researchgate.net Such studies reveal crucial details about intermolecular interactions, like hydrogen bonding, which dictate the packing of molecules in the crystal lattice. researchgate.net In the case of chiral molecules like this compound, X-ray crystallography on a single enantiomer or a derivative allows for the determination of the absolute configuration (R or S), which is fundamental to understanding its biological activity and chemical reactivity. It also provides precise data on the conformation of the molecule, including the torsion angles between the naphthalene ring and the bromo-ethanol side chain.
Vibrational Spectroscopy (IR) for Functional Group Analysis in Synthetic Pathways
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the synthesis of this compound from its ketone precursor, IR spectroscopy offers a straightforward way to monitor the reaction's progress.
The starting material, 2-Bromo-1-(naphthalen-1-yl)ethanone, exhibits a strong, sharp absorption band characteristic of a carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹. The successful reduction of the ketone to the alcohol is confirmed by the disappearance of this C=O peak and the appearance of a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. The C-Br stretching vibration is expected to appear in the fingerprint region, usually between 500 and 700 cm⁻¹. The characteristic absorptions of the naphthalene ring (C=C stretching) would be observed around 1500-1600 cm⁻¹. researchgate.netmdpi.com
Table 4: Key IR Absorption Frequencies
| Functional Group | Compound | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|---|
| Carbonyl (C=O) | 2-Bromo-1-(naphthalen-1-yl)ethanone | Stretch | 1680 - 1700 |
| Hydroxyl (O-H) | This compound | Stretch | 3200 - 3600 (broad) |
| Aromatic C=C | Both | Stretch | 1500 - 1600 |
Computational Chemistry and Theoretical Investigations of 2 Bromo 1 Naphthalen 1 Yl Ethan 1 Ol
Density Functional Theory (DFT) Studies on Conformational Analysis and Stability
Density Functional Theory (DFT) is a computational method that has become a cornerstone of molecular modeling due to its balance of accuracy and computational cost. nih.gov It is particularly well-suited for determining the most stable three-dimensional arrangement of a molecule, known as its conformational analysis.
For 2-Bromo-1-(naphthalen-1-yl)ethan-1-ol, DFT calculations could identify various rotational isomers (conformers) arising from the rotation around the C-C and C-O single bonds. By calculating the relative energies of these conformers, the most stable, and therefore most abundant, conformation at a given temperature can be predicted. This information is crucial as the conformation of a molecule can significantly influence its reactivity and spectroscopic properties.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (Br-C-C-O) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.00 |
| Gauche 1 | 60° | 1.20 |
| Gauche 2 | -60° | 1.25 |
| Eclipsed 1 | 0° | 5.00 |
| Eclipsed 2 | 120° | 4.50 |
| Note: This table is illustrative and does not represent actual experimental or calculated data. |
Elucidation of Reaction Mechanisms via Quantum Chemical Calculations
Quantum chemical calculations are instrumental in mapping out the energetic landscape of a chemical reaction, providing a detailed step-by-step description of the reaction mechanism. nih.govrsc.org These calculations can locate transition states, which are the energy maxima along the reaction pathway, and intermediates, which are energetic minima. fiveable.me
In the context of this compound, quantum chemical calculations could be employed to study various transformations, such as its conversion to an epoxide or its participation in nucleophilic substitution reactions. By determining the activation energies for different potential pathways, the most likely reaction mechanism can be identified. rsc.org This predictive capability can save significant time and resources in the laboratory. nih.gov
Prediction of Reactivity and Selectivity in Organic Transformations
Building upon the elucidation of reaction mechanisms, quantum chemical calculations can also predict the reactivity and selectivity of a molecule in various organic transformations. rsc.org For this compound, this could involve predicting whether a reaction will occur and, if so, which stereoisomer or regioisomer will be the major product.
For example, in a reaction with a nucleophile, calculations could determine whether the nucleophile is more likely to attack the carbon bearing the bromine atom or the carbon bearing the hydroxyl group. This is achieved by analyzing the electronic structure of the molecule and the transition state energies for the different reaction pathways.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are powerful tools for understanding and predicting chemical reactivity. researchgate.netmalayajournal.org
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. nih.gov Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and prone to nucleophilic attack. malayajournal.org For this compound, an MEP map would likely show negative potential around the oxygen and bromine atoms and the π-system of the naphthalene (B1677914) ring, and positive potential around the hydroxyl hydrogen.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jseepublisher.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. malayajournal.orgresearchgate.net A smaller gap generally suggests higher reactivity. Analysis of the spatial distribution of the HOMO and LUMO in this compound would reveal the most probable sites for electrophilic and nucleophilic attack, respectively.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -8.50 |
| LUMO | -1.20 |
| HOMO-LUMO Gap | 7.30 |
| Note: This table is illustrative and does not represent actual experimental or calculated data. |
Future Directions and Emerging Research Avenues for 2 Bromo 1 Naphthalen 1 Yl Ethan 1 Ol Chemistry
Development of Novel Catalytic Systems for Enhanced Enantioselective Synthesis
The primary route to enantiomerically pure 2-Bromo-1-(naphthalen-1-yl)ethan-1-ol is the asymmetric reduction of its corresponding ketone, 2-Bromo-1-(naphthalen-1-yl)ethanone (B79065). Future research will likely focus on developing more efficient and highly selective catalytic systems to control the stereochemistry of this reduction.
Chiral Chemical Catalysts: The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a well-established method for the enantioselective reduction of prochiral ketones. wikipedia.orgorganic-chemistry.org This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH₃•THF). wikipedia.orgyoutube.com The catalyst, derived from a chiral amino alcohol, creates a chiral environment that directs the hydride transfer from the borane to one face of the ketone, leading to the formation of a specific enantiomer of the alcohol. youtube.comyoutube.com Research in this area could focus on designing new oxazaborolidine catalysts specifically tailored for bulky substrates like 2-Bromo-1-(naphthalen-1-yl)ethanone to achieve near-perfect enantioselectivity (ee). nih.govnih.govacs.org The use of in situ generated catalysts from chiral lactam alcohols offers a more practical and reproducible approach, avoiding issues with catalyst degradation during storage. nih.govresearchgate.netorganic-chemistry.org
Biocatalysis: A significant and promising area of research is the use of biocatalysts, such as whole-cell microorganisms or isolated enzymes (ketoreductases), for the asymmetric reduction. nih.gov Biocatalysis offers several advantages, including high enantioselectivity, mild reaction conditions (ambient temperature and pressure, neutral pH), and a reduced environmental footprint. nih.govrsc.org Studies on the analogous compound, 2-bromo-1-(naphthalen-2-yl)ethanone, have demonstrated the effectiveness of this approach. For instance, various strains of Lactobacillus curvatus and Enterococcus faecium have been successfully employed as biocatalysts, yielding the corresponding (R)- or (S)-bromohydrin with high conversion rates and excellent enantiomeric excess (>99% ee). nih.govtandfonline.com Future work should involve screening a wider diversity of microorganisms and ketoreductases for the reduction of the 1-naphthyl isomer and optimizing reaction conditions such as pH, temperature, and substrate concentration to maximize yield and enantioselectivity. nih.gov Protein engineering, through techniques like directed evolution, can be employed to enhance the activity and selectivity of promising enzymes for this specific substrate. nih.gov
| Catalyst System | Substrate Example | Product Enantioselectivity (ee) | Key Advantages |
| CBS (Corey-Itsuno) Reduction | Prochiral Aromatic Ketones | Generally high (up to 98% ee) organic-chemistry.org | Well-established, predictable stereochemistry wikipedia.org |
| Enterococcus faecium BY48 | 2-bromo-1-(naphthalen-2-yl)ethanone | >99% ee (S)-enantiomer nih.gov | High enantioselectivity, mild conditions nih.gov |
| Lactobacillus curvatus N4 | 2-bromo-1-(naphthalen-2-yl)ethanone | >99% ee (R)-enantiomer tandfonline.com | High yield, enantiopure product, scalable tandfonline.com |
Integration into Continuous Flow Chemistry Methodologies for Scalable Production
For industrial applications, batch processing can be inefficient and pose safety risks, especially when dealing with hazardous reagents or exothermic reactions. Continuous flow chemistry, utilizing microreactors or meso-scale reactors, offers a compelling alternative for the scalable and safe production of this compound.
The synthesis of this target molecule typically involves two main steps: the bromination of 1-acetylnaphthalene to form 2-Bromo-1-(naphthalen-1-yl)ethanone, followed by its reduction. Both steps can benefit from flow chemistry. The bromination of aromatic ketones can be highly exothermic and difficult to control in batch reactors. Flow systems provide superior heat and mass transfer, allowing for precise temperature control and minimizing the formation of byproducts. irb.hr This enhanced control is crucial for selective monobromination.
Similarly, the reduction step, whether chemical or biocatalytic, can be integrated into a continuous flow setup. This allows for rapid reaction optimization, reduced reaction times, and safer handling of reagents like borane. For biocatalytic reductions, immobilizing the enzyme or whole cells within the flow reactor enables catalyst recycling and continuous product generation, significantly improving process efficiency. rsc.org Future research should focus on developing an integrated, multi-step flow process that combines the bromination and reduction steps, potentially with in-line purification, to create a seamless and highly efficient manufacturing route for this compound.
Exploration in Materials Science as Precursors for Functional Polymers or Dyes
The unique structure of this compound makes it an interesting building block for materials science. The naphthalene (B1677914) moiety is a well-known chromophore, and its incorporation into polymers can impart desirable fluorescent or other photophysical properties. tandfonline.com
Functional Polymers: The bromohydrin functionality can be readily converted to an epoxide, 1-(naphthalen-1-yl)oxirane, a valuable monomer for polymerization. The resulting polyethers or epoxy resins containing naphthalene units in their backbone or as side chains could exhibit enhanced thermal stability, specific optical properties, or serve as phase-change materials. mdpi.comresearchgate.net Research has shown that naphthalene-containing epoxy resins can have high glass transition temperatures and unique rheological properties. mdpi.com Future investigations could explore the ring-opening polymerization of the naphthalene epoxide derived from the title compound to create novel polymers with applications in coatings, adhesives, or advanced composites.
Fluorescent Dyes and Probes: The naphthalene core is inherently fluorescent. researchgate.net By chemically modifying the this compound molecule, it is possible to synthesize new fluorescent dyes or probes. The bromo and hydroxyl groups provide reactive handles for attaching other functional groups to tune the fluorescence properties, such as emission wavelength and quantum yield. nih.gov These new derivatives could find applications in biological imaging, sensing, or as components in organic light-emitting diodes (OLEDs). For example, small molecules with a naphthalene core have been investigated as fluorescent probes for cellular imaging. mdpi.com
Sustainable and Green Chemistry Approaches in its Synthesis and Transformations
Adopting green chemistry principles is crucial for modern chemical synthesis to minimize environmental impact. fzgxjckxxb.com The synthesis of this compound offers several opportunities for implementing greener methodologies.
Green Bromination: Traditional bromination methods often use hazardous liquid bromine. Greener alternatives for the synthesis of the precursor, 2-Bromo-1-(naphthalen-1-yl)ethanone, include the in-situ generation of the brominating agent. One such method uses a mixture of sodium bromide (NaBr) and an oxidant like sodium hypochlorite (B82951) (NaOCl, bleach) in an acidic medium. acs.org Another environmentally benign approach employs a bromide-bromate mixture (e.g., NaBr/NaBrO₃) in an aqueous acidic solution, which generates bromine in situ with water and sodium chloride as the only byproducts. chemindigest.com These methods avoid the handling of elemental bromine and often use water as a solvent, reducing the reliance on volatile organic compounds. chemindigest.comacsgcipr.org
Sustainable Reduction: The reduction of the ketone precursor can also be made more sustainable. While borane-based reductions are effective, using water as a solvent can significantly improve the green credentials of the process. The reduction of ketones to alcohols has been demonstrated using reagents like ammonia (B1221849) borane in neat water, offering high yields and chemoselectivity. rsc.org Electrochemical reduction methods, using water as the hydrogen source, present another safe and green alternative, avoiding combustible and hazardous hydrogen sources. nih.gov As mentioned earlier, biocatalysis is an inherently green approach due to its use of renewable catalysts (enzymes) and mild, aqueous reaction conditions. nih.govrsc.org
Phase Transfer Catalysis (PTC): PTC is a powerful tool in green chemistry that facilitates reactions between reagents in immiscible phases, often eliminating the need for organic solvents. fzgxjckxxb.comdalalinstitute.comcrdeepjournal.org For the synthesis of this compound, PTC could be employed in the bromination step, especially if using an inorganic bromide salt in an aqueous phase with the organic substrate. This technique can lead to faster reactions, higher yields, and simplified work-up procedures. slideshare.netyoutube.com
Q & A
Q. What synthetic methods are commonly employed to prepare 2-Bromo-1-(naphthalen-1-yl)ethan-1-ol?
The compound is typically synthesized via alkylation reactions. For example, 2-bromo-1-(naphthalen-1-yl)ethanone can act as an alkylating agent in nucleophilic substitution reactions with thiadiazole derivatives under basic conditions (e.g., using sodium hydride or potassium carbonate in polar aprotic solvents like DMF) . Yields exceeding 85% are achievable with optimized stoichiometry and reaction times. Post-synthesis purification often involves column chromatography or recrystallization.
Q. How is structural confirmation of this compound achieved?
Characterization relies on spectroscopic techniques:
- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.5–8.8 ppm) and the hydroxyl-bearing carbon (δ 65–70 ppm) confirm the naphthalene and ethanol moieties .
- GC-MS : Molecular ion peaks (e.g., m/z 275 for M⁺) and fragmentation patterns validate the molecular formula and bromine isotope signature .
- Elemental analysis : Matches calculated vs. observed percentages of C, H, N, and S to ensure purity .
Q. What solvents and reaction conditions are optimal for functionalizing the bromine group in this compound?
Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilic substitution reactivity. Sodium methoxide or thiourea are common nucleophiles, with reaction temperatures ranging from 60–100°C . For reduction to the alcohol, NaBH₄ in methanol or LiAlH₄ in THF are effective, with careful control of reaction time to avoid over-reduction .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of brominated naphthalene derivatives?
Single-crystal X-ray diffraction provides unambiguous determination of bond angles, torsional conformations, and halogen positioning. For example, studies on analogous brominated ketones reveal C–Br bond lengths of ~1.9 Å and planar naphthalene systems, validated by SHELX refinement software . Data-to-parameter ratios >15 and low R-factors (<0.06) ensure reliability .
Q. What strategies improve selectivity in biological activity assays for anticancer applications?
Structure-activity relationship (SAR) studies guide modifications. For instance, introducing electron-withdrawing groups (e.g., nitro or cyano) to the naphthalene ring enhances cytotoxicity against breast cancer cell lines (e.g., MCF-7), while maintaining selectivity via comparative testing on non-cancerous cells (e.g., MCF-10A) . Dose-response curves (IC₅₀ values) and apoptosis assays (Annexin V staining) further validate specificity .
Q. How should researchers address contradictory data in reaction yield optimization?
Methodological rigor is critical:
- Triangulation : Cross-validate results using HPLC, NMR, and mass spectrometry to rule out impurities .
- Control experiments : Isolate variables (e.g., solvent polarity, catalyst loading) to identify confounding factors .
- Statistical analysis : Apply ANOVA or t-tests to assess significance of yield variations across replicates .
Q. What mechanistic insights explain unexpected byproducts in substitution reactions?
Competing pathways (e.g., elimination vs. substitution) can arise from steric hindrance or solvent effects. For example, in ethanol, the bromine may undergo β-elimination to form 1-(naphthalen-1-yl)ethylene, detectable via GC-MS (m/z 156) . Kinetic studies (monitored by TLC or in-situ IR) and computational modeling (DFT) help delineate transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
